Tranylcypromine hydrochloride

Descripción general

Descripción

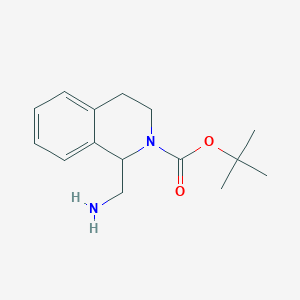

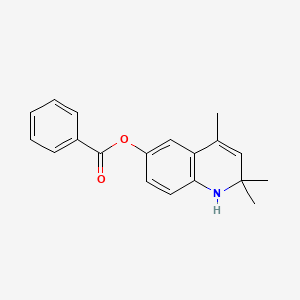

El clorhidrato de tranilcipromina es un inhibidor de la monoaminooxidasa que se utiliza principalmente en el tratamiento del trastorno depresivo mayor. Es una propilamina formada por la ciclación de la cadena lateral de la anfetamina. Este compuesto es eficaz en el tratamiento de la depresión mayor, el trastorno distímico y la depresión atípica. También es útil en trastornos de pánico y fóbicos .

Mecanismo De Acción

El clorhidrato de tranilcipromina inhibe de forma irreversible y no selectiva la monoaminooxidasa (MAO), una enzima que cataliza la desaminación oxidativa de varios neurotransmisores, incluyendo la serotonina, la noradrenalina, la adrenalina y la dopamina. Al inhibir la MAO, el clorhidrato de tranilcipromina aumenta los niveles de estos neurotransmisores en el cerebro, lo que ayuda a aliviar los síntomas de la depresión .

Compuestos similares:

Fenelzina: Otro inhibidor de la monoaminooxidasa que se utiliza para tratar la depresión.

Isocarboxazida: Un inhibidor de la monoaminooxidasa hidrazina con aplicaciones similares.

Selegilina: Un inhibidor selectivo de la monoaminooxidasa B que se utiliza en el tratamiento de la enfermedad de Parkinson y la depresión.

Unicidad: El clorhidrato de tranilcipromina es único por su rápida aparición de la actividad y su estructura no hidrazínica, lo que lo diferencia de otros inhibidores de la monoaminooxidasa como la fenelzina y la isocarboxazida. Su capacidad para actuar como un inhibidor de la recaptación de noradrenalina y un débil liberador de dopamina a dosis más altas también lo diferencia de otros compuestos similares .

Análisis Bioquímico

Biochemical Properties

Tranylcypromine hydrochloride plays a significant role in biochemical reactions by inhibiting the activity of monoamine oxidase enzymes. This inhibition leads to an increase in the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. The compound interacts with enzymes like monoamine oxidase A and monoamine oxidase B, binding irreversibly to their active sites and preventing the breakdown of neurotransmitters . Additionally, this compound has been found to inhibit lysine-specific demethylase 1, an enzyme involved in the demethylation of histones, thereby affecting gene expression .

Cellular Effects

This compound influences various types of cells and cellular processes. In neuronal cells, it increases the levels of neurotransmitters, which can enhance mood and alleviate symptoms of depression. The compound also affects cell signaling pathways by modulating the activity of neurotransmitter receptors and transporters. Furthermore, this compound can impact gene expression by inhibiting lysine-specific demethylase 1, leading to changes in the transcriptional activity of genes involved in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its irreversible binding to the active sites of monoamine oxidase enzymes. This binding prevents the enzymes from catalyzing the oxidative deamination of neurotransmitters, resulting in increased levels of serotonin, norepinephrine, and dopamine in the brain . Additionally, this compound inhibits lysine-specific demethylase 1 by interacting with its flavin adenine dinucleotide cofactor, leading to changes in histone methylation and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be relatively stable, but its activity may decrease due to degradation or metabolic processes. Long-term exposure to this compound can lead to sustained increases in neurotransmitter levels, but it may also result in adaptive changes in receptor sensitivity and gene expression . In vitro and in vivo studies have shown that prolonged use of this compound can lead to alterations in cellular function and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit monoamine oxidase enzymes and increase neurotransmitter levels without causing significant adverse effects. At higher doses, this compound may lead to toxic effects, including hypertensive crises and serotonin syndrome . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits, but exceeding this dosage can result in toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by the liver, where it undergoes oxidative deamination and conjugation reactions. The compound interacts with enzymes such as cytochrome P450 2A6, which plays a role in its metabolism . This compound can also affect metabolic flux by altering the levels of neurotransmitters and other metabolites in the brain and peripheral tissues .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier and accumulate in the central nervous system, where it exerts its effects on neurotransmitter levels. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . This compound can also affect its localization and accumulation by binding to specific cellular components .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the mitochondria, where monoamine oxidase enzymes are found. This localization allows this compound to effectively inhibit these enzymes and increase neurotransmitter levels . Additionally, this compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El clorhidrato de tranilcipromina se sintetiza ciclando la cadena lateral de la anfetamina para formar una propilamina. El proceso implica la formación de un anillo de ciclopropano, dando como resultado el compuesto 2-fenilciclopropano-1-amina .

Métodos de producción industrial: La producción industrial del clorhidrato de tranilcipromina generalmente implica la misma ruta sintética, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final. Los detalles específicos sobre los métodos de producción industrial son propietarios y pueden variar entre los fabricantes.

3. Análisis de las reacciones químicas

Tipos de reacciones: El clorhidrato de tranilcipromina se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse, aunque las condiciones y los reactivos específicos para esta reacción no se detallan comúnmente en la literatura.

Reducción: También pueden ocurrir reacciones de reducción, pero nuevamente, los detalles específicos son limitados.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente involucrando el grupo fenilo.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran el clorhidrato de tranilcipromina incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones para estas reacciones generalmente implican temperaturas y presiones controladas para garantizar el resultado deseado.

Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de diferentes derivados oxidados del clorhidrato de tranilcipromina.

Análisis De Reacciones Químicas

Types of Reactions: Tranylcypromine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized, although specific conditions and reagents for this reaction are not commonly detailed in literature.

Reduction: Reduction reactions can also occur, but again, specific details are limited.

Substitution: The compound can undergo substitution reactions, particularly involving the phenyl group.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of different oxidized derivatives of this compound.

Aplicaciones Científicas De Investigación

El clorhidrato de tranilcipromina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como reactivo en diversas reacciones químicas y estudios que involucran inhibidores de la monoaminooxidasa.

Biología: Se estudia el compuesto por sus efectos sobre las enzimas de la monoaminooxidasa y su papel en la regulación de los neurotransmisores.

Medicina: El clorhidrato de tranilcipromina se utiliza principalmente en el tratamiento del trastorno depresivo mayor y otras afecciones relacionadas.

Industria: El compuesto se utiliza en la industria farmacéutica para la producción de medicamentos antidepresivos.

Comparación Con Compuestos Similares

Phenelzine: Another monoamine oxidase inhibitor used to treat depression.

Isocarboxazid: A hydrazine monoamine oxidase inhibitor with similar applications.

Selegiline: A selective monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease and depression.

Uniqueness: Tranylcypromine hydrochloride is unique in its rapid onset of activity and its non-hydrazine structure, which differentiates it from other monoamine oxidase inhibitors like phenelzine and isocarboxazid. Its ability to act as a norepinephrine reuptake inhibitor and weak dopamine releaser at higher doses also sets it apart from other similar compounds .

Propiedades

IUPAC Name |

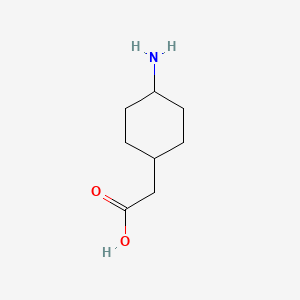

(1R,2S)-2-phenylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8-,9+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEFMSTTZXJOTM-OULXEKPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047781 | |

| Record name | Tranylcypromine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>25.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57260770 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1986-47-6, 37388-05-9 | |

| Record name | Tranylcypromine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tranylcypromine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,2S)-2-phenylcyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

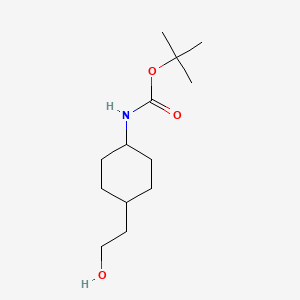

![Tert-butyl (3AS,6AS)-hexahydropyrrolo[3,4-B]pyrrole-1(2H)-carboxylate](/img/structure/B3024271.png)

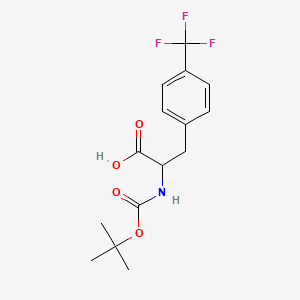

![(R)-tert-Butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate](/img/structure/B3024272.png)